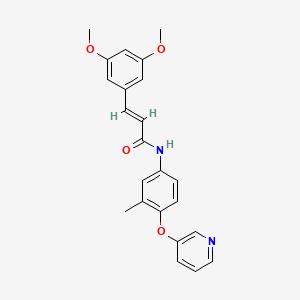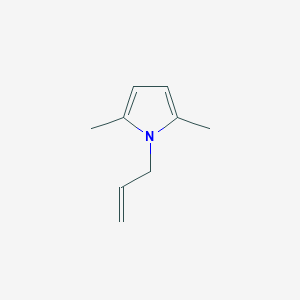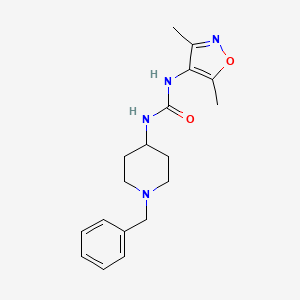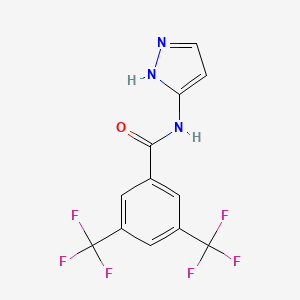![molecular formula C21H16N2O2 B7547948 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes.
作用機序
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibits this compound by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of many cellular proteins, leading to the accumulation of phosphorylated proteins and the disruption of cellular processes. The inhibition of this compound by this compound has been shown to activate the MAPK/ERK and PI3K/Akt signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of this compound leads to the accumulation of phosphorylated proteins, which disrupts cellular processes and leads to cell cycle arrest and apoptosis. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects, possibly due to the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
実験室実験の利点と制限
The advantages of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potent inhibitory effect on this compound, which allows for the study of various cellular processes that are regulated by this compound. Additionally, this compound has been shown to have anticancer and neuroprotective effects, which makes it a promising candidate for the development of new cancer therapies and neuroprotective drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are many future directions for the study of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. One direction is the development of new cancer therapies that target this compound using this compound or other this compound inhibitors. Another direction is the study of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity in vivo.
合成法
The synthesis of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with sodium hydride to form 2-acetophenone. The second step involves the reaction of 2-acetophenone with 2-pyridineacetylene in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)acetophenone. The final step involves the reaction of 3-(2-pyridin-2-ylethynyl)acetophenone with phenoxyacetic acid in the presence of a coupling agent to form this compound.
科学的研究の応用
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been extensively studied in scientific research due to its potent inhibitory effect on this compound. This compound is involved in many cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. The inhibition of this compound by this compound has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(16-25-20-10-2-1-3-11-20)23-19-9-6-7-17(15-19)12-13-18-8-4-5-14-22-18/h1-11,14-15H,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBWDGERFWLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)

![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)

![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)

![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)
